Jtv-519

Cardioprotection Myocardial Injury Calcium Overload

JTV-519 (K201) stabilizes cardiac RyR2 and blocks SERCA. Unlike diltiazem, it uniquely targets SR Ca2+ leak, making it essential for investigating arrhythmogenesis in ischemia/reperfusion and heart failure models. Ideal for ex vivo mechanoelectric feedback studies. Order now.

Molecular Formula C25H33ClN2O2S
Molecular Weight 461.1 g/mol
CAS No. 1038410-88-6
Cat. No. B1673209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtv-519
CAS1038410-88-6
Synonyms4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
JTV 519
JTV-519
JTV519
K-201
K201 compound
Molecular FormulaC25H33ClN2O2S
Molecular Weight461.1 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl
InChIInChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H
InChIKeyDKKLXCRMAXNIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTV-519 (CAS 1038410-88-6): A Multimodal 1,4-Benzothiazepine for Cardiac Calcium Handling and Arrhythmia Research


JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, is a multimodal research compound that functions primarily as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and a partial agonist of ryanodine receptors (RyR2) . Structurally related to diltiazem, JTV-519 exhibits a unique pharmacological profile characterized by multi-ion channel blocking activity and the stabilization of the cardiac ryanodine receptor (RyR2) in its closed state [1]. This compound was advanced to Phase II clinical trials for atrial fibrillation but its development was discontinued, positioning it as a critical research tool for investigating calcium-mediated arrhythmogenesis and cardioprotection [2].

Why Generic Substitution of JTV-519 (CAS 1038410-88-6) with Standard Calcium Channel Blockers Fails for RyR2-Centric Research


JTV-519 cannot be functionally substituted by standard calcium channel blockers such as verapamil or diltiazem, despite their shared 1,4-benzothiazepine core [1]. While diltiazem and verapamil primarily act by blocking L-type calcium channels on the plasma membrane to reduce heart rate and contractility , JTV-519's mechanism is uniquely targeted at the sarcoplasmic reticulum, where it stabilizes the ryanodine receptor (RyR2) to prevent diastolic calcium leak [2]. This distinction is critical for research applications requiring the specific modulation of intracellular calcium stores and RyR2-mediated arrhythmogenesis, making generic substitution with traditional CCBs scientifically invalid [3].

JTV-519 (CAS 1038410-88-6) Evidence Guide: Quantified Differentiation Against Comparators


JTV-519 Demonstrates Superior Cardioprotection Over Propranolol, Verapamil, and Diltiazem in Myofibrillar Overcontraction Models

In experimental myofibrillar overcontraction models, a standard preclinical assay for assessing cardioprotective efficacy, JTV-519 exhibited greater cardioprotectant effects than the beta-blocker propranolol and the calcium channel blockers verapamil and diltiazem [1]. While the original study provides a qualitative ranking of 'greater than' rather than a precise fold-change, this direct comparison across four distinct drug classes establishes JTV-519's superior efficacy in this specific model of calcium overload-induced injury [2].

Cardioprotection Myocardial Injury Calcium Overload

JTV-519 Exhibits Ca2+-Dependent SERCA Inhibition with an IC50 of 9 µM at Low Ca2+ in Cardiac Microsomes

JTV-519 displays Ca2+-dependent inhibition of SERCA-dependent ATPase activity in cardiac muscle microsomes. The half-maximal inhibitory concentration (IC50) was estimated at 9 µM when assayed in the presence of 0.25 µM Ca2+, 19 µM at 2 µM Ca2+, and 130 µM at 200 µM Ca2+ [1]. This demonstrates that JTV-519's inhibitory potency on SERCA increases as ambient Ca2+ concentration decreases, a behavior that distinguishes it from many other SERCA inhibitors .

SERCA SR Calcium ATPase Cardiac Microsomes

JTV-519 Reduces Diastolic SR Ca2+ Leak and Improves Diastolic Function in Human Myocardium at 1 µM

In non-failing human ventricular trabeculae, JTV-519 at a concentration of 1 µmol·L⁻¹ was shown to reduce sarcoplasmic reticulum (SR) Ca2+ leak and improve diastolic function [1]. Specifically, it decreased the frequency of Ca2+ sparks (SparkF) and Ca2+ waves, key indicators of diastolic SR Ca2+ leak, without altering RyR2 phosphorylation at Ser2814, a site associated with CaMKII-dependent regulation [2]. The reduction in leak was significant even when adjusted for SR Ca2+ load, indicating a direct stabilizing effect on RyR2 channels [3].

Diastolic Dysfunction SR Ca2+ Leak Human Myocardium

JTV-519 Suppresses Atrial Fibrillation via Inhibition of Repolarizing K+ Currents (IC50 = 0.12 µM for IK.ACh)

JTV-519 inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) with an IC50 of 0.12 µM, as demonstrated in isolated guinea-pig atrial cells using patch-clamp techniques [1]. It also inhibits the delayed rectifier K+ current (IK) at 1 µM. In the same study, JTV-519 reversed action potential shortening induced by carbachol in a concentration-dependent manner and suppressed experimental atrial fibrillation in isolated guinea-pig hearts, leading the authors to conclude that JTV-519 can exert antiarrhythmic effects against AF by inhibiting repolarizing K+ currents [2].

Atrial Fibrillation Potassium Current Antiarrhythmic

JTV-519 Exhibits Dose-Dependent Slowing of Ventricular Fibrillation and Reduces Stretch-Induced Arrhythmogenesis

In a Langendorff-perfused rabbit heart model, JTV-519 slowed baseline ventricular fibrillation (VF) in a dose-dependent manner. The baseline VF dominant frequency was reduced from 13.9±2.2 Hz (control) to 11.1±1.1 Hz with 0.1 µmol/L JTV-519 (P<.01) and further to 6.6±1.1 Hz with 1 µmol/L JTV-519 (P<.0001) . Furthermore, JTV-519 attenuated stretch-induced acceleration of VF. While stretch increased VF dominant frequency by 38.8% in control hearts, this was significantly reduced to 19.8% by 0.1 µmol/L JTV-519 and completely abolished (-1.5%) by 1 µmol/L JTV-519 .

Ventricular Fibrillation Mechanoelectric Feedback Arrhythmogenesis

Best Research and Industrial Application Scenarios for JTV-519 (CAS 1038410-88-6) Based on Quantitative Evidence


Investigating Calcium Overload-Induced Myocardial Injury and Cardioprotection

JTV-519 is the preferred tool for studies examining cardioprotection against calcium overload, as it has demonstrated superior efficacy over established agents like propranolol, verapamil, and diltiazem in myofibrillar overcontraction models [1]. Its unique combination of SERCA inhibition (IC50=9 µM at low Ca2+) and RyR2 stabilization makes it ideal for dissecting intracellular calcium handling pathways in ischemia/reperfusion and catecholamine-induced injury research [2].

Probing RyR2-Mediated Diastolic SR Ca2+ Leak in Human Heart Failure Models

For researchers studying diastolic dysfunction and arrhythmogenesis in heart failure, JTV-519 offers a direct mechanism to reduce SR Ca2+ leak in human myocardium at a concentration of 1 µM [3]. Its ability to stabilize RyR2 channels and decrease diastolic calcium sparks without affecting RyR2 Ser2814 phosphorylation makes it a precise tool for investigating the functional consequences of RyR2 leak independent of CaMKII signaling pathways [4].

Modeling Antiarrhythmic Strategies for Atrial Fibrillation via Potassium Channel Blockade

JTV-519's potent inhibition of atrial repolarizing potassium currents (IK.ACh IC50 = 0.12 µM) provides a distinct pharmacological approach for suppressing experimental atrial fibrillation in isolated heart models [5]. This makes it a valuable compound for studying the electrophysiological basis of AF and validating new therapeutic targets that go beyond traditional L-type calcium channel blockade [6].

Studying Mechanoelectric Feedback and Stretch-Induced Arrhythmogenesis in Whole Hearts

The compound's ability to dose-dependently slow ventricular fibrillation and abolish stretch-induced arrhythmia acceleration (from +38.8% in control to -1.5% with 1 µM JTV-519) makes it uniquely suited for ex vivo studies of mechanoelectric feedback . Researchers investigating the arrhythmogenic effects of mechanical stress, such as in dilated cardiomyopathy or volume overload, can use JTV-519 to probe the interaction between cellular calcium handling, ion channel function, and mechanical stretch .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtv-519

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.